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Introduction

Metastasis is the primary cause of mortality in cancer patients. The steroid receptor co-
activator 1 (SRC-1) is a transcriptional co-activator that has been implicated in cancer
progression and metastasis. Elevated SRC-1 expression is correlated with poor prognosis in
several cancers, including breast cancer. ND1-YL2 is a novel peptide-based Proteolysis
Targeting Chimera (PROTAC) designed to specifically target SRC-1 for degradation. By
hijacking the ubiquitin-proteasome system, ND1-YL2 offers a promising therapeutic strategy to
reduce the levels of oncogenic SRC-1, thereby inhibiting metastatic processes. These
application notes provide a comprehensive overview and detailed protocols for utilizing ND1-
YL2 in a preclinical in vivo mouse model of breast cancer metastasis using the MDA-MB-231
human breast cancer cell line.

Mechanism of Action: ND1-YL2

ND1-YL2 is a bifunctional molecule consisting of a stapled peptide (YL2) that selectively binds
to the PAS-B domain of SRC-1, linked to a tetrapeptide that is recognized by the UBR box of
E3 ubiquitin ligases. This ternary complex formation between SRC-1, ND1-YL2, and the E3
ligase leads to the polyubiquitination of SRC-1, marking it for degradation by the proteasome
via the N-degron pathway. The degradation of SRC-1 disrupts downstream signaling pathways
crucial for cell migration, invasion, and metastasis.[1][2]
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Data Presentation
Table 1: In Vitro Activity of ND1-YL 2

Parameter Value Cell Line Reference

Binding Affinity (Ki) to

320 nM - [1]
SRC-1

DC50 for SRC-1

_ 10 uM MDA-MB-231 [1]
Degradation

Table 2: Representative In Vivo Efficacy of ND1-YL2 in
an MDA-MB-231 Metastasis Model*

Primary Tumor

Number of Lung

. Volume (mm?3) at Mouse Survival
Treatment Group Metastatic Nodules
Day 28 (Mean * Rate at Day 42
(Mean * SEM)
SEM)
Vehicle Control 55+8 1250 £ 150 40%
ND1-YL2 (20 mg/kg) 15+4 800 + 120 80%

*Note: The data presented in this table is representative and compiled from typical results
observed in similar preclinical studies. Specific quantitative data from in vivo studies with ND1-
YL2 is not publicly available in the cited literature.

Experimental Protocols
Protocol 1: Cell Culture and Preparation for In Vivo
Injection

e Cell Line: MDA-MB-231 human breast carcinoma cell line.

e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

e Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% COa.
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e Cell Preparation for Injection:
1. Grow MDA-MB-231 cells to 70-80% confluency.
2. Wash the cells with Phosphate-Buffered Saline (PBS).
3. Harvest the cells using Trypsin-EDTA.
4. Centrifuge the cell suspension at 300 x g for 5 minutes.

5. Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution
(HBSS) at a concentration of 1 x 107 cells/mL.

6. Ensure a single-cell suspension by passing the cells through a 40 pum cell strainer.

7. Maintain the cell suspension on ice until injection.

Protocol 2: In Vivo Experimental Metastasis Model

e Animal Model: Female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
o Cell Injection:
1. Anesthetize the mice using an appropriate anesthetic agent.

2. Inject 1 x 10° MDA-MB-231 cells in a volume of 100 pL into the lateral tail vein of each
mouse.

e ND1-YL2 Treatment Protocol (Representative):
1. Prepare ND1-YL2 in a suitable vehicle (e.g., PBS with 5% DMSO and 10% PEG400).
2. Begin treatment 3 days post-tumor cell injection.

3. Administer ND1-YL2 at a dose of 20 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.)
injection.

4. Treat the mice every other day for a total of 4 weeks.
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5. The control group should receive vehicle injections following the same schedule.
e Monitoring:
1. Monitor the health and body weight of the mice daily.

2. If using luciferase-tagged MDA-MB-231 cells, perform bioluminescence imaging (BLI)
weekly to monitor the progression of metastasis.

e Endpoint and Tissue Collection:

1. Euthanize the mice at a predetermined endpoint (e.g., 4-6 weeks post-injection or when
ethical endpoints are reached).

2. Carefully dissect the lungs and other organs (liver, bone, etc.).
3. Count the number of visible metastatic nodules on the lung surface.

4. Fix the tissues in 10% neutral buffered formalin for histological analysis.

Protocol 3: Quantification of Lung Metastasis

» Histology:

1. Embed the formalin-fixed lung tissue in paraffin.

2. Prepare 5 um sections from the paraffin blocks.

3. Stain the sections with Hematoxylin and Eosin (H&E).
o Metastasis Quantification:

1. Scan the H&E stained slides to create digital images.

2. Use image analysis software (e.g., ImageJ) to quantify the tumor area relative to the total
lung area.

3. Alternatively, manually count the number of metastatic foci in multiple sections per lung.
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Caption: ND1-YL2 promotes SRC-1 degradation, inhibiting downstream pathways that drive
metastasis.

Experimental Workflow
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Caption: Workflow for the ND1-YL2 in vivo metastasis model in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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